The synthesis of CJ 033466 involves several key steps, primarily focusing on the formation of the imidazo[1,2-a]pyridine core. The synthesis can be summarized as follows:
The molecular structure of CJ 033466 can be described by its chemical formula and a molar mass of approximately 377.92 g/mol. The structure features:
The three-dimensional conformation of CJ 033466 can be modeled using computational chemistry techniques such as molecular docking studies to predict its interaction with biological targets .
CJ 033466 participates in various chemical reactions that can alter its structure and properties:
The products formed from these reactions depend on the specific conditions and reagents used, highlighting the versatility of CJ 033466 in synthetic organic chemistry .
CJ 033466 acts primarily as a partial agonist at the 5-HT4 serotonin receptor. Its mechanism can be described in several key points:
CJ 033466 exhibits several notable physical and chemical properties:
These properties are critical for formulating effective drug delivery systems and assessing potential side effects .
CJ 033466 has diverse applications across various fields:
CJ-033466 (5-amino-6-chloro-2-methyl-N-[[1-(2-methylpropyl)piperidin-4-yl]methyl]imidazo[1,2-a]pyridine-8-carboxamide) emerged in the early 2000s as a novel serotonin receptor modulator. Its identification marked a significant advancement in targeting 5-HT4 receptors—G protein-coupled receptors (GPCRs) that stimulate cAMP production upon serotonin binding [2] [7]. Unlike earlier non-selective agonists like cisapride, CJ-033466 was optimized for high 5-HT4 specificity, with a binding affinity (Ki) of 3.7 nM for human 5-HT4d receptors [1] [6]. This selectivity arose from strategic molecular design: its imidazopyridine scaffold minimized interactions with off-target receptors (e.g., 5-HT3, dopamine D2), addressing a key limitation of predecessors [1] [8].
Table 1: Pharmacological Profile of CJ-033466
Parameter | Value | Experimental Context |
---|---|---|
Molecular Formula | C19H28ClN5O | Chemical identification [1] |
Binding Affinity (Ki) | 3.7 nM | Human 5-HT4d receptors [6] |
Selectivity Ratio vs. 5-HT3 | >100-fold | Radioligand binding assays [1] |
Selectivity Ratio vs. D2 | >100-fold | Functional cell assays [1] |
As a partial agonist, CJ-033466 exhibits 40–60% efficacy of full agonists like serotonin in cAMP accumulation assays [1]. This submaximal activation translates to tissue-specific effects: moderate receptor stimulation enhances physiological responses (e.g., gut motility) while avoiding overstimulation-linked side effects [7] [8]. Its low affinity for the hERG channel (IC50 >1 µM) was particularly notable, as earlier 5-HT4 agonists like cisapride inhibited hERG, leading to cardiac arrhythmias [1] [6]. This safety advantage stemmed from CJ-033466’s structural divergence from benzamide-class drugs [4].
CJ-033466 became a pivotal tool for elucidating 5-HT4 receptor roles in gastrointestinal (GI) physiology. In conscious dogs, oral administration (0.03–0.3 mg/kg) accelerated gastric emptying and enhanced colonic motility with 30-fold greater potency than cisapride [1]. This underscored 5-HT4 receptors’ role in coordinating enteric nervous system (ENS) activity:
Table 2: Comparative Efficacy of 5-HT4 Agonists in GI Motility
Compound | Relative Potency | hERG Affinity | Key Clinical Limitations |
---|---|---|---|
CJ-033466 | 30× cisapride | Low | None (research compound) |
Cisapride | 1× (reference) | High | Cardiac toxicity [1] |
Tegaserod | Similar to cisapride | Moderate | Ischemic events [4] |
Prucalopride | Lower than cisapride | Low | Approved for chronic constipation [4] |
The pharmacological profile of CJ-033466 informed next-generation drug design:
Table 3: Key Research Applications of CJ-033466
Research Domain | Findings Enabled by CJ-033466 | Citation |
---|---|---|
Receptor localization | Confirmed 5-HT4 expression in human enteric neurons | [8] |
Anti-inflammatory pathways | Identified α7nAChR-macrophage pathway for ileus | [6] |
Motility physiology | Quantified prokinetic effects in conscious mammals | [1] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7